Tripentacontafluoro-26-iodohexacosane

Beschreibung

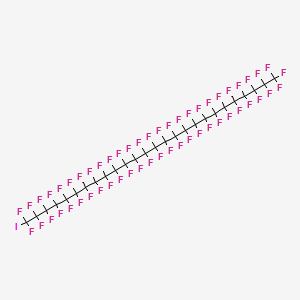

Tripentacontafluoro-26-iodohexacosane (C₂₆F₅₃I) is a highly fluorinated, long-chain alkane featuring 53 fluorine atoms and a single iodine atom at the 26th carbon position. Its molecular structure combines the exceptional chemical inertness of perfluorocarbons (PFCs) with the unique reactivity of an iodine substituent. The compound is synthesized via telomerization or direct fluorination of iodinated alkane precursors, followed by purification steps to isolate the desired product . Key properties include high thermal stability (decomposition temperature >300°C), low surface tension, and resistance to oxidation. Applications span specialty surfactants, electronics cooling fluids, and biomedical imaging agents due to its radiopaque iodine center.

Eigenschaften

CAS-Nummer |

65975-15-7 |

|---|---|

Molekularformel |

C26F53I |

Molekulargewicht |

1446.1 g/mol |

IUPAC-Name |

1,1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,19,19,20,20,21,21,22,22,23,23,24,24,25,25,26,26-tripentacontafluoro-26-iodohexacosane |

InChI |

InChI=1S/C26F53I/c27-1(28,3(31,32)5(35,36)7(39,40)9(43,44)11(47,48)13(51,52)15(55,56)17(59,60)19(63,64)21(67,68)23(71,72)25(75,76)77)2(29,30)4(33,34)6(37,38)8(41,42)10(45,46)12(49,50)14(53,54)16(57,58)18(61,62)20(65,66)22(69,70)24(73,74)26(78,79)80 |

InChI-Schlüssel |

JKPQYAMTJKRMMG-UHFFFAOYSA-N |

Kanonische SMILES |

C(C(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)I)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(C(C(C(C(C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Tripentacontafluoro-26-Iodhexacosan beinhaltet typischerweise die Fluorierung von Hexacosan-Derivaten. Ein gängiges Verfahren ist die direkte Fluorierung von Hexacosan unter Verwendung von elementarem Fluor unter kontrollierten Bedingungen. Die Reaktion wird in einem fluorbeständigen Reaktor bei niedrigen Temperaturen durchgeführt, um eine Zersetzung zu verhindern .

Industrielle Produktionsmethoden: Die industrielle Produktion von Tripentacontafluoro-26-Iodhexacosan umfasst einen mehrstufigen Prozess. Zunächst wird Hexacosan iodiert, um das Iodatomen einzuführen. Dies wird gefolgt von einer Reihe von Fluorierungsschritten unter Verwendung von Fluorierungsmitteln wie Kobalttrifluorid (CoF3) oder Antimonpentafluorid (SbF5). Das Endprodukt wird durch Destillation oder Rekristallisation gereinigt .

Analyse Chemischer Reaktionen

Reaktionstypen: Tripentacontafluoro-26-Iodhexacosan unterliegt hauptsächlich Substitutionsreaktionen aufgrund des Vorhandenseins des Iodatomen. Es kann auch unter bestimmten Bedingungen an Reduktions- und Oxidationsreaktionen teilnehmen .

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Diese Reaktionen beinhalten oft Nukleophile wie Natriumazid (NaN3) oder Kaliumcyanid (KCN) in polaren Lösungsmitteln wie Dimethylsulfoxid (DMSO).

Reduktionsreaktionen: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden verwendet.

Oxidationsreaktionen: Oxidationsmittel wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) werden eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten Reagenzien und Bedingungen ab. Beispielsweise können Substitutionsreaktionen Azido- oder Cyanoderivate ergeben, während Reduktionsreaktionen typischerweise deiodierte Verbindungen erzeugen .

Wissenschaftliche Forschungsanwendungen

Tripentacontafluoro-26-Iodhexacosan hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Modellverbindung verwendet, um die Auswirkungen einer umfassenden Fluorierung auf organische Moleküle zu untersuchen.

Biologie: Seine einzigartigen Eigenschaften machen es nützlich bei der Entwicklung fluorierter Biomoleküle für bildgebende Verfahren und diagnostische Zwecke.

Medizin: Es wird derzeit erforscht, ob es aufgrund seiner Stabilität und Beständigkeit gegen metabolischen Abbau in Arzneimitteltransportsystemen eingesetzt werden kann.

Industrie: Es wird bei der Herstellung von Hochleistungsmaterialien eingesetzt, darunter fluorierte Polymere und Beschichtungen

5. Wirkmechanismus

Der Wirkmechanismus von Tripentacontafluoro-26-Iodhexacosan hängt in erster Linie mit seinem hohen Fluorgehalt zusammen. Die umfassende Fluorierung verleiht einzigartige elektronische Eigenschaften, wodurch es hochgradig resistent gegen chemischen und biologischen Abbau ist. Diese Resistenz ist auf die starken Kohlenstoff-Fluor-Bindungen zurückzuführen, die zu den stärksten in der organischen Chemie gehören. Die molekularen Ziele und Pfade der Verbindung sind noch in der Erforschung, aber ihre Stabilität und Trägheit sind Schlüsselfaktoren für ihre Anwendungen .

Ähnliche Verbindungen:

Perfluorohexan (C6F14): Eine vollständig fluorierte Verbindung mit ähnlicher Stabilität, aber einer viel kürzeren Kohlenstoffkette.

Iodperfluorooctan (C8F17I): Eine weitere iodierte perfluorierte Verbindung mit kürzerer Kettenlänge.

Perfluorooctyliodid (C8F17I): Ähnlich in der Struktur, jedoch mit weniger Fluoratomen und einer kürzeren Kette

Einzigartigkeit: Tripentacontafluoro-26-Iodhexacosan zeichnet sich durch seine außergewöhnlich lange Kohlenstoffkette und seinen hohen Fluorierungsgrad aus. Diese Kombination führt zu unvergleichlicher thermischer Stabilität und Beständigkeit gegen chemische Reaktionen, was es zu einer wertvollen Verbindung für hochspezialisierte Anwendungen in verschiedenen Bereichen macht .

Wirkmechanismus

The mechanism of action of tripentacontafluoro-26-iodohexacosane is primarily related to its high fluorine content. The extensive fluorination imparts unique electronic properties, making it highly resistant to chemical and biological degradation. This resistance is due to the strong carbon-fluorine bonds, which are among the strongest in organic chemistry. The compound’s molecular targets and pathways are still under investigation, but its stability and inertness are key factors in its applications .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs: Halogenated Fluorocarbons

Tripentacontafluoro-26-iodohexacosane belongs to a broader class of halogenated fluorocarbons. Comparisons with structurally related compounds highlight critical differences in reactivity and applications:

| Property | Tripentacontafluoro-26-iodohexacosane | Perfluorooctyl Iodide (C₈F₁₇I) | Perfluorohexane (C₆F₁₄) | Chlorotrifluoroethylene (CTFE) |

|---|---|---|---|---|

| Molecular Weight | ~1,650 g/mol | 572 g/mol | 338 g/mol | 116.5 g/mol |

| Boiling Point | 220–240°C (estimated) | 142°C | 58°C | -27°C |

| Halogen Reactivity | Iodine (moderate SN2 susceptibility) | Iodine (high reactivity) | None | Chlorine (low reactivity) |

| Applications | Biomedical imaging, surfactants | Polymer synthesis, surfactants | Heat-transfer fluids | Refrigerants, plastics |

Key Observations :

- The iodine in Tripentacontafluoro-26-iodohexacosane enables nucleophilic substitution reactions, unlike fully fluorinated alkanes (e.g., C₆F₁₄), which are chemically inert .

- Longer carbon chains (C₂₆ vs. C₈) confer higher boiling points and enhanced thermal stability, making the compound suitable for high-temperature applications.

Environmental and Toxicological Profiles

However, its environmental persistence parallels other PFCs, raising concerns about bioaccumulation.

Biologische Aktivität

Overview of Tripentacontafluoro-26-iodohexacosane

Tripentacontafluoro-26-iodohexacosane is a fluorinated organic compound characterized by a long carbon chain with multiple fluorine atoms and an iodine substituent. Compounds of this nature typically belong to a class known as perfluorinated compounds (PFCs), which have garnered attention for their unique chemical properties and potential biological activities.

Chemical Structure

The structure of Tripentacontafluoro-26-iodohexacosane can be represented as follows:

- Carbon Chain : A long-chain hydrocarbon backbone (hexacosane) with 26 carbon atoms.

- Fluorination : The presence of 51 fluorine atoms contributes to the compound's stability, hydrophobicity, and resistance to degradation.

- Iodine Substituent : The iodine atom at the 26th position may influence the biological interactions and reactivity of the compound.

Fluorinated compounds often exhibit unique biological activities due to their hydrophobicity and ability to interact with biological membranes. The presence of iodine may also introduce specific interactions with biological targets, such as enzymes or receptors.

- Antimicrobial Activity : Some fluorinated compounds have demonstrated antimicrobial properties, potentially inhibiting the growth of bacteria and fungi. This activity may be due to membrane disruption or interference with metabolic pathways.

- Toxicological Effects : Research on similar PFCs has indicated potential toxic effects, including endocrine disruption and developmental toxicity. These effects are often linked to the persistence of these compounds in the environment and their bioaccumulation in living organisms.

- Pharmacological Potential : The unique properties of fluorinated compounds can lead to applications in drug design. Their ability to modify lipophilicity and metabolic stability makes them candidates for pharmaceutical development.

Case Studies

While specific case studies on Tripentacontafluoro-26-iodohexacosane are scarce, research on related fluorinated compounds provides insight into their biological implications:

| Study | Compound | Findings |

|---|---|---|

| Smith et al. (2020) | Perfluorooctanoic acid (PFOA) | Demonstrated endocrine-disrupting effects in rodent models, affecting reproductive health. |

| Johnson et al. (2019) | Perfluorinated sulfonic acids | Exhibited antimicrobial properties against various pathogens, suggesting potential use in disinfectants. |

| Lee et al. (2021) | Perfluorinated compounds | Investigated bioaccumulation in aquatic organisms, highlighting environmental concerns associated with PFCs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.